N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWHSTLCNYSHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic carbonyl compound.
Formation of the Acetamide Linkage: The final step involves the coupling of the thiazole-indolinyl intermediate with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to ensure high efficiency.
Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs include:
- Indolin-1-yl vs. Piperazine/Chlorophenyl/Methylamino Groups: The indolin-1-yl moiety in the target compound distinguishes it from derivatives with piperazine (e.g., compound 30 in ), chlorophenyl (), or methylamino () substituents. These substitutions alter electronic properties, hydrogen-bonding capacity, and steric bulk.
- Thiazole vs. Thiadiazole/Other Heterocycles : While the target compound features a thiazole ring, analogs like CAS 1226438-02-3 () incorporate thiadiazole, which may influence target selectivity or metabolic stability.
Physicochemical Properties
Key Observations :
- Molecular Weight: The target compound’s molecular weight is likely higher than methylamino-substituted analogs (e.g., 339.4 g/mol in ) due to the bulkier indolin-1-yl group.
- Melting Points : Piperazine-containing analogs (e.g., compound 30, mp 328–329°C) exhibit higher melting points than simpler derivatives, likely due to enhanced crystallinity from hydrogen bonding .
- Synthetic Yields : Compound 30 (83% yield) demonstrates efficient synthesis compared to other analogs (e.g., 20–80% in ), suggesting optimized reaction conditions for piperazine derivatives .
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
- Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Indolin Derivative : Implicated in various biological processes, particularly in cancer treatment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA or interference with DNA replication processes may contribute to its cytotoxic effects.
Biological Activity
Research findings highlight several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Demonstrated increased apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity. |
| Study 2 | Reported antimicrobial effects against Gram-positive bacteria, suggesting potential use in treating infections. |
| Study 3 | Explored the mechanism of action, identifying enzyme inhibition as a key pathway for anticancer effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
